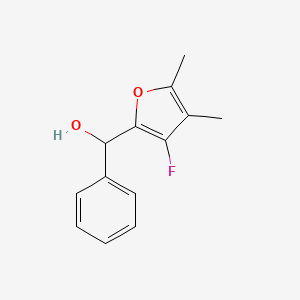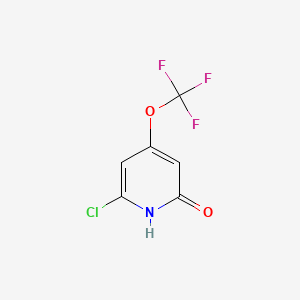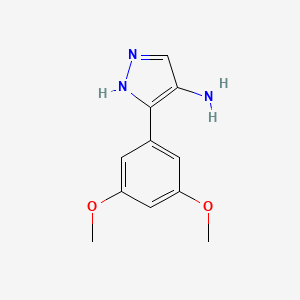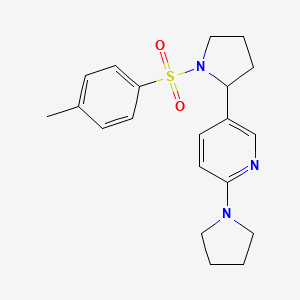
5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating reagents like N-iodosuccinimide (NIS) under mild conditions.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step might involve nucleophilic substitution or coupling reactions using tetrahydro-2H-pyran-4-yl derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amino derivatives.
Substitution: The iodo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodo group with an amine could yield amino derivatives with potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, pyridazinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.
Medicine
In medicinal chemistry, compounds like 5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one could be investigated for their potential therapeutic effects, including anti-cancer, anti-viral, and cardiovascular applications.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-4-chloro-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- 5-Amino-4-bromo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- 5-Amino-4-fluoro-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one lies in the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
Propiedades
Fórmula molecular |
C9H12IN3O2 |
|---|---|
Peso molecular |
321.11 g/mol |
Nombre IUPAC |
5-amino-4-iodo-2-(oxan-4-yl)pyridazin-3-one |
InChI |
InChI=1S/C9H12IN3O2/c10-8-7(11)5-12-13(9(8)14)6-1-3-15-4-2-6/h5-6H,1-4,11H2 |
Clave InChI |
GCBJAPFUCPBZTG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1N2C(=O)C(=C(C=N2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)




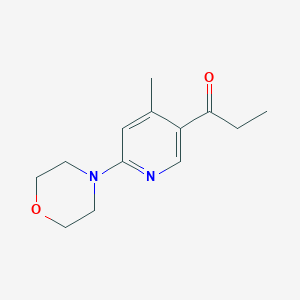
![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)
